Biafungin acetate

Descripción general

Descripción

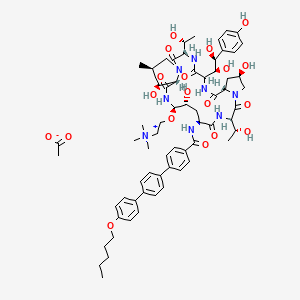

Biafungin acetate, also known as Rezafungin acetate, is a next-generation, broad-spectrum, and long-lasting echinocandin . It shows potent antifungal activity against Candida spp., Aspergillus spp., and Pneumocystis spp . It is being developed by Cidara Therapeutics .

Synthesis Analysis

Rezafungin is designed to improve the chemical stability, tissue penetration, half-life, and safety profile relative to the US FDA-approved first-generation echinocandins (anidulafungin, caspofungin, and micafungin) . The compound was found to have a spectrum of activity and potency comparable to other echinocandins .Molecular Structure Analysis

The molecular formula of Biafungin acetate is C65H88N8O19 . It is a structurally similar cyclic hexapeptide antibiotic with modified N-linked acyl lipid side chains .Chemical Reactions Analysis

The pharmacokinetics of Biafungin and anidulafungin were compared in Pan troglodytes. Six healthy adult female chimpanzees received a single dose of either IV Biafungin or IV anidulafungin. The T1/2 and clearance for Biafungin in the chimpanzee were 81 h and 3.41 mL/h/kg, whereas for anidulafungin the observed values were 30 h and 25.2 mL/h/kg, respectively .Physical And Chemical Properties Analysis

The molecular weight of Biafungin acetate is 1285.44 . It is a solid white to off-white substance .Aplicaciones Científicas De Investigación

Micafungin in Plasma Measurement : A column-switching high-performance liquid chromatography (HPLC) method was developed for determining micafungin levels in human plasma. This method is essential for therapeutic drug monitoring in patients being treated for candidiasis in intensive care settings (Nakagawa et al., 2013).

Antifungal Properties and Analytical Methods : Micafungin is characterized as one of the most active drugs for candidemia treatment. This review article presents research results demonstrating the biological potential of micafungin, as well as analytical methods for determining its antifungal potential and monitoring administered dosages (Marena et al., 2020).

Prophylaxis in Hematological Malignancies : Micafungin is used for primary antifungal prophylaxis in patients with hematological malignancies at risk for invasive fungal disease. It has shown effectiveness in preventing invasive fungal diseases, with tolerable side effects (Nachbaur et al., 2015).

Pediatric Use in Stem Cell Transplantation : Micafungin's safety, tolerability, and feasibility were studied in pediatric patients undergoing allogeneic hematopoietic stem cell transplantation. It showed no significant adverse effects, making it a viable option for prophylaxis in this vulnerable population (Yoshikawa et al., 2014).

Efficacy in Invasive Aspergillosis : Micafungin was evaluated for its efficacy in patients with invasive aspergillosis. It proved efficacious and safe in high-risk patients, although the number of patients treated only with micafungin was small (Denning et al., 2006).

Comparison with Itraconazole : A study comparing micafungin with intravenous itraconazole in febrile neutropenic patients with hematological malignancies found micafungin to be non-inferior, with a comparably favorable success rate and toxicity profile (Jeong et al., 2015).

In Vitro Activity Against Candida : A global surveillance study assessed the in vitro activity of micafungin against invasive Candida species isolates, finding it to have excellent activity across various species and geographic regions (Pfaller et al., 2006).

Treatment of Invasive Candidiasis and Aspergillosis : Micafungin's efficacy in the treatment of invasive candidiasis and aspergillosis is well-established, with potent antifungal activity and minimal toxicity to mammalian cells (Wiederhold et al., 2009).

Candida Biofilm Growth : An in vitro study investigated the effectiveness of micafungin as an antifungal lock treatment against Candida albicans biofilm growth on silicone catheters, showing significant reduction in biofilm metabolic activity (Cateau et al., 2008).

Echinocandin Review : Micafungin, as an echinocandin, inhibits fungal cell wall glucan synthesis. It has been extensively used as a first-line antifungal treatment, with recent research exploring new dosing intervals and forms of administration (Chang et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Biafungin acetate is being developed for the treatment of candidaemia and invasive candidiasis, and prevention of invasive fungal diseases in blood and marrow transplant recipients . It received its first approval in the USA for the treatment of candidaemia and invasive candidiasis in patients aged ≥ 18 years who have limited or no alternative treatment options in March 2023 .

Propiedades

IUPAC Name |

2-[[(3S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51?,52-,53-,54-,55-,61+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMWJAPNUIKPGF-MLAUIKIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H88N8O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biafungin acetate | |

CAS RN |

1631754-41-0 | |

| Record name | Rezafungin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631754410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REZAFUNGIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1U1TMN677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)

![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)